molecular formula C17H13NO3 B3023897 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898778-93-3

2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3023897
CAS No.: 898778-93-3
M. Wt: 279.29 g/mol
InChI Key: GAHDNVSBFNPGEV-UHFFFAOYSA-N
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Description

2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by a cyano (-CN) group at the 2-position of one aromatic ring and a 1,3-dioxolane moiety at the 3'-position of the adjacent ring. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol and an exact mass of 279.09000 . Key physicochemical properties include:

  • Hydrogen bond acceptors: 4
  • Rotatable bonds: 3
  • Lipophilicity: Moderate (due to the polar cyano and dioxolane groups)

The compound’s structural features make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and photochemical applications. Its dioxolane ring enhances solubility in polar solvents, while the cyano group facilitates nucleophilic substitutions or acts as a directing group in metal-catalyzed reactions .

Properties

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-14-4-1-2-7-15(14)16(19)12-5-3-6-13(10-12)17-20-8-9-21-17/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHDNVSBFNPGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645049
Record name 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-93-3
Record name 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-cyano-3’-(1,3-dioxolan-2-yl)benzophenone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzophenone core are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets and pathways within biological systems. The cyano group and dioxolane ring play crucial roles in its reactivity and binding affinity to specific targets. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone

  • Structure: Positional isomer with cyano and dioxolane groups at the 3- and 3'-positions, respectively.
  • Molecular formula: C₁₇H₁₃NO₃ (identical to the target compound).
  • Key differences: Altered substitution pattern leads to distinct electronic and steric effects, influencing reactivity. For example, the meta-positioned cyano group may reduce steric hindrance in cross-coupling reactions compared to the ortho-substituted analogue .

4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone

  • Structure: Cyano group at the 4'-position and dioxolane at the 3-position.
  • Molecular weight : 279.29 g/mol.

Halogenated Derivatives

2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

  • Structure : Chlorine at 2-position, fluorine at 4-position, and dioxolane at 3'-position.
  • Molecular formula : C₁₆H₁₂ClFO₃.
  • Properties : Halogens increase molecular weight (316.72 g/mol) and electronegativity, enhancing stability in photochemical reactions .

3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone

  • Structure : Bromine at 3-position, dioxolane at 4'-position.
  • Applications : Bromine’s bulky nature may hinder rotational freedom, affecting binding in enzyme inhibition studies (e.g., COX-1/COX-2) .

Methyl-Substituted Analogues

3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

  • Structure : Methyl groups at 3- and 4-positions, dioxolane at 3'-position.
  • Molecular formula : C₁₉H₂₀O₃.
  • Impact : Methylation increases lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. Used in pesticide formulations .

4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone

  • Structure : Methyl at 2-position, dioxolane at 4'-position.
  • Molecular weight : 268.31 g/mol.
  • Applications : Methyl groups stabilize radical intermediates in photopolymerization reactions .

Chryxanthones A and B

  • Structure: Benzophenones fused with dihydropyran rings.
  • Key differences : The fused ring system enhances rigidity and π-stacking interactions, contributing to cytotoxicity against cancer cells (IC₅₀ ~5 µM) .

Cycloxanthochymol and Isoxanthochymol

  • Structure: Polyprenylated benzophenones with bicyclo[3.3.1]nonane skeletons.
  • Comparison : The prenyl groups in isoxanthochymol increase hydrophobicity, enhancing interaction with lipid bilayers in antimicrobial assays .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone 2-CN, 3'-dioxolane C₁₇H₁₃NO₃ 279.29 Cross-coupling intermediate, photoreactivity
3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone 3-CN, 3'-dioxolane C₁₇H₁₃NO₃ 279.29 Enhanced solubility in polar solvents
2-Chloro-4-fluoro-3'-dioxolane derivative 2-Cl, 4-F, 3'-dioxolane C₁₆H₁₂ClFO₃ 316.72 Photostabilizer in ionic liquids
Chryxanthone A Dihydropyran-fused benzophenone C₂₀H₁₈O₅ 338.35 Cytotoxicity (IC₅₀ ~5 µM)
3,4-Dimethyl-3'-dioxolane derivative 3,4-CH₃, 3'-dioxolane C₁₉H₂₀O₃ 296.36 Pesticide formulations

Biological Activity

2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential applications in medicine.

Chemical Structure and Properties

Molecular Formula : C₁₉H₁₈N₂O₃
Molecular Weight : 318.36 g/mol

The compound features a benzophenone core with a cyano group and a dioxolane moiety, which contribute to its biological properties. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dioxolane ring provides steric and electronic effects that influence binding affinity and specificity .

The biological activity of 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone primarily involves:

  • Enzyme Interaction : It may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites, affecting enzymatic activity.
  • Protein-Ligand Binding : The compound can influence protein conformations, thereby altering signaling pathways.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to effects on gene expression or replication processes .

Antimicrobial Activity

Research indicates that compounds similar to 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone exhibit antimicrobial properties. Studies have shown significant antibacterial activity against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisNotable activity observed
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosaEffective inhibition noted
Escherichia coliNo significant activity

In particular, derivatives of 1,3-dioxolanes have shown excellent antifungal activity against Candida albicans, suggesting potential applications in developing new antifungal agents .

Antitumor Activity

In vitro studies have demonstrated that 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. This property positions the compound as a candidate for further development in oncology .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antifungal Activity : A series of new 1,3-dioxolanes were synthesized and tested for antifungal properties. All compounds except one showed significant activity against C. albicans, indicating a strong potential for therapeutic applications against fungal infections .
  • Antibacterial Screening : Research on various dioxolane derivatives revealed promising antibacterial effects against multiple bacterial strains, establishing a foundation for further exploration into their use as antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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